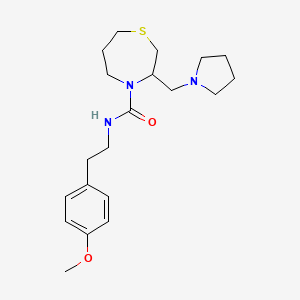

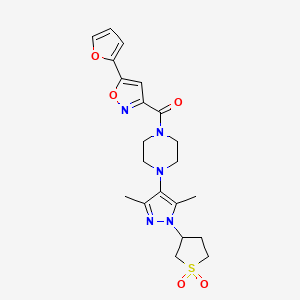

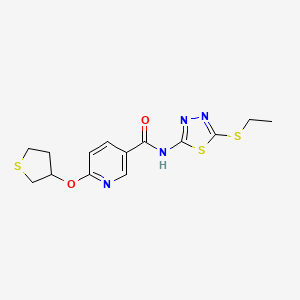

![molecular formula C7H5N3O2 B2947423 3H-imidazo[4,5-c]pyridine-2-carboxylic acid CAS No. 91996-99-5](/img/structure/B2947423.png)

3H-imidazo[4,5-c]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a compound that belongs to the imidazopyridine class . This class of compounds is known for their structural resemblance to purines and their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

Imidazopyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . This structural feature is common among imidazopyridines, which also include various isomeric forms like imidazo[4,5-b]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which occurs only under acidic conditions, can be considered a new version of Dimroth rearrangement involving the cleavage of a C–N bond and the formation of a C–C bond .科学的研究の応用

Synthesis and Characterization

- The 3H-imidazo[4,5-b]pyridine derivative was formed in a study involving the reaction of acid chloride with 2,3-diaminopyridine and base in benzene, demonstrating its potential in complex organic synthesis (Yıldırım et al., 2005).

- Another research reported the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids through a novel approach, highlighting the compound's versatility in the formation of complex organic structures (Tverdiy et al., 2016).

Fluorescent Properties

- Research has been conducted on the direct alkenylation of 3H-imidazo[4,5-b]pyridine, demonstrating its potential in creating compounds with fluorescent properties and solvatofluorochromic behavior (Baladi et al., 2016).

Automated Synthesis

- The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines was developed, representing a significant advance in automated synthesis methods (Herath et al., 2010).

Catalytic Applications

- A study described the electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines, showcasing the compound's application in catalytic processes and functional group manipulation (Yuan et al., 2021).

Heterocyclic Carbenes

- The imidazo[1,5-a]pyridine skeleton was used as a platform for generating stable N-heterocyclic carbenes, highlighting its significance in the field of organometallic chemistry (Alcarazo et al., 2005).

Antimicrobial Properties

- Imidazo[4,5-c]pyridine derivatives were synthesized and displayed promising antimicrobial activity, underscoring their potential in medicinal chemistry (Jose et al., 2014).

作用機序

Target of Action

They have been found to play a crucial role in numerous disease conditions . For instance, they have shown bioactivity as GABA A receptor positive allosteric modulators .

Mode of Action

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazopyridines have been found to affect various biochemical pathways. For example, they have been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This suggests that they may have a role in regulating immune responses, inflammation, and cell survival.

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazopyridines have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

将来の方向性

Imidazopyridines have been found to have potential therapeutic significance, and their ability to influence many cellular pathways makes them promising candidates for future research . The development of new preparative methods for the synthesis of imidazopyridines using various catalysts has been described, which could pave the way for the discovery of new compounds and therapeutic applications .

特性

IUPAC Name |

3H-imidazo[4,5-c]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQWXHKKUWYNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

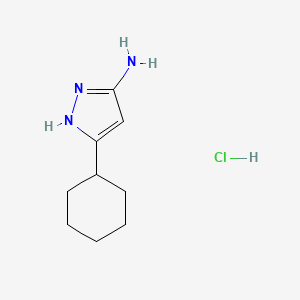

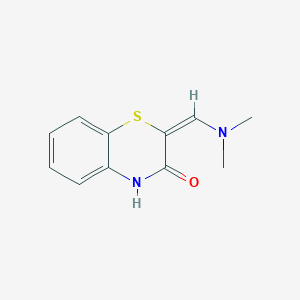

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)

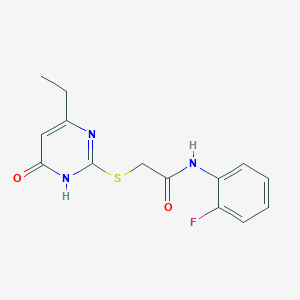

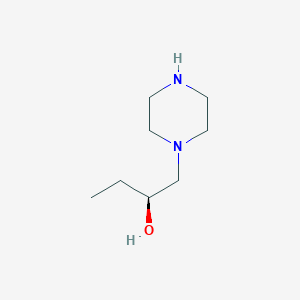

![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)

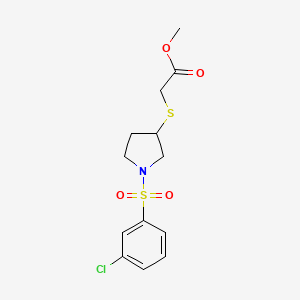

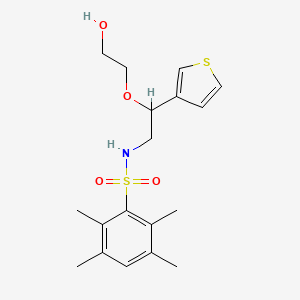

![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)

![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)